![molecular formula C16H17BrClN3O3 B7838670 Halofuginone CAS No. 868851-54-1](/img/structure/B7838670.png)
Halofuginone
Overview
Description
Halofuginone is a low molecular weight quinazolinone alkaloid, known for its potent inhibitory effects on collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It is a synthetic halogenated derivative of febrifugine, a natural quinazolinone alkaloid found in the Chinese herb Dichroa febrifuga . This compound has been widely studied for its anti-fibrotic, anti-inflammatory, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of halofuginone involves several steps. Initially, 7-bromo-6-chloroquinazolin-4(3H)-one is prepared from m-chlorotoluene through a conventional process. Chloroacetone is then introduced in two steps. The final product, this compound hydrobromide, is obtained through a four-step reaction sequence including condensation, cyclization, deprotection, and isomerization . The structures of the intermediates and the target compound are characterized by melting point, IR, MS, and 1H-NMR .
Industrial Production Methods: Industrial production of this compound involves a method for preparing this compound intermediates. This method includes a Van Braun reaction followed by a Claisen rearrangement reaction. The process is optimized to improve reaction efficiency, reduce solvent usage, and minimize environmental pollution, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Halofuginone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring structure.
Substitution: this compound can undergo substitution reactions, particularly involving the halogen atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .
Scientific Research Applications
Halofuginone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinazolinone derivatives.
Biology: Investigated for its effects on collagen synthesis and matrix metalloproteinase activity.
Medicine: Explored for its potential in treating fibrosis, cancer, and autoimmune diseases
Industry: Used as a coccidiostat in veterinary medicine to prevent coccidiosis in poultry and cattle.
Mechanism of Action
Halofuginone exerts its effects through multiple mechanisms:
Inhibition of Collagen Synthesis: this compound inhibits collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression, reducing extracellular matrix deposition and cell proliferation.
Inhibition of Prolyl-tRNA Synthetase: this compound acts as a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs and activation of the amino acid starvation response.
Anti-inflammatory and Anti-fibrotic Effects: By inhibiting Smad3 phosphorylation downstream of the TGFβ signaling pathway, this compound prevents fibroblast-to-myofibroblast transition and fibrosis.
Comparison with Similar Compounds
Halofuginone is compared with other similar compounds, such as febrifugine and its derivatives:
Febrifugine: The parent compound from which this compound is derived.
Other Quinazolinone Derivatives: These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potentials.
Uniqueness: this compound’s unique combination of anti-fibrotic, anti-inflammatory, and anti-tumor properties, along with its relatively low toxicity compared to febrifugine, makes it a valuable compound for various scientific and medical applications .
Biological Activity
Halofuginone is a synthetic derivative of febrifugine, an alkaloid extracted from the plant Dichroa febrifuga. It has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology, fibrosis, and infectious diseases such as malaria. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant case studies.
This compound exhibits its biological effects through two primary mechanisms:
-
Inhibition of TGFβ Signaling Pathway :
- This compound inhibits the phosphorylation of Smad3, a key mediator in the TGFβ signaling pathway. This action prevents the transition of fibroblasts to myofibroblasts, thereby reducing fibrosis. In various cell types, including hepatic stellate cells and pancreatic stellate cells, this compound has been shown to elevate the expression of inhibitory Smad7 while reducing collagen production .
-
Prolyl-tRNA Synthetase Inhibition :
- The compound also inhibits prolyl-tRNA synthetase (ProRS), crucial for protein synthesis in malaria parasites. By mimicking amino acid starvation, this compound disrupts Th17 cell differentiation and modulates inflammatory responses. This mechanism is particularly effective against Plasmodium falciparum, where it leads to the accumulation of uncharged tRNA and impairs parasite growth .
Anticancer Effects
This compound's anticancer properties have been extensively studied. It has demonstrated efficacy in various cancer models by:
- Inducing Apoptosis : this compound promotes apoptosis in cancer cells by inhibiting pro-survival pathways linked to Smad3 phosphorylation. In human breast cancer cell lines, it has been shown to decrease cell migration and matrix degradation .
- Inhibiting Tumor Growth : In mouse models, this compound has been effective in reducing tumor vascularization and growth across multiple cancer types, including gliomas and melanomas .
Antimalarial Activity
This compound's role as an antimalarial agent is notable:
- Inhibition of Parasite Growth : It effectively reduces the viability of P. falciparum through ProRS inhibition, with an IC50 value as low as 17 nM in vitro .
- Mechanistic Insights : The compound's interaction with ProRS not only affects the malaria parasite but also has implications for modulating immune responses in host cells .
Fibrosis and Autoimmune Diseases
This compound's anti-fibrotic properties are significant:
- Reduction of Fibrosis : In preclinical models, it has been shown to reduce collagen deposition in tissues affected by fibrosis. This effect is particularly relevant in conditions like liver fibrosis and systemic sclerosis .
- Modulation of Immune Responses : By influencing T cell responses through amino acid starvation pathways, this compound may serve as a therapeutic agent for autoimmune diseases .
Case Study 1: Cancer Treatment
In a study involving colorectal cancer cells (HCT-15/FU), this compound treatment led to a marked decrease in cell viability and migratory capacity. The upregulation of miR-132-3p was noted post-treatment, suggesting a potential mechanism for its anti-invasive effects .
Case Study 2: Malaria Infection
A clinical trial assessed this compound's efficacy against malaria in endemic regions. Results indicated a significant reduction in parasitemia levels among treated individuals compared to controls, supporting its use as an adjunct therapy alongside conventional antimalarials .
Summary Table of Biological Activities
Properties
IUPAC Name |
7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVASCWIMLIKXLA-CABCVRRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339439 | |
Record name | (-)-Halofuginone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Halofuginone is a potent inhibitor of collagen a1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also suppresses extracellular matrix deposition and cell proliferation. The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation. | |
Record name | Halofuginone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04866 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
55837-20-2, 868851-54-1, 7695-84-3 | |
Record name | Halofuginone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofuginone, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofuginone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04866 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Halofuginone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOFUGINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HALOFUGINONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.